2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide
Description
Properties
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.BrH/c1-2-5-9-6-4-8-7(9)3-1;/h1-3,5H,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUDWRKPYKTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=CC2=N1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb). They have also been used as covalent anticancer agents.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding to their targets and modifying them. This covalent binding can lead to the inhibition of the target’s function, which can result in the desired therapeutic effects.
Biochemical Analysis
Biochemical Properties
2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These interactions can influence the course of biochemical reactions, making this compound a valuable tool in biochemical research.
Biological Activity
2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings regarding its antibacterial, anticorrosive, and potential therapeutic properties, highlighting its significance in drug development.
Synthesis and Characterization
The synthesis of 2,3-dihydroimidazo[1,2-a]pyridine derivatives typically involves multi-step chemical reactions. The characterization of these compounds is usually confirmed through techniques such as elemental analysis and NMR spectroscopy. A notable study synthesized several derivatives and evaluated their biological activities against specific bacterial strains.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against sulfate-reducing bacteria (SRB), particularly strains of Desulfomicrobium and Desulfovibrio. The effectiveness of various synthesized compounds was assessed by measuring the zone of inhibition in agar diffusion assays.
Table 1: Antibacterial Activity Against Sulfate-Reducing Bacteria
| Compound | Strain | Zone of Inhibition (mm) | Concentration (mg/L) |
|---|---|---|---|
| 4a | Desulfomicrobium sp. TC4 | 15.0 | 50 |
| 4e | Desulfovibrio sp. M-4.1 | 35.0 | 50 |
| 4d | Binary Culture | 20.0 | 50 |
The compounds demonstrated a biocidal activity that inhibited the growth of bacteria in both monocultures and binary cultures, with the most effective being compounds 4a and 4e, which inhibited biogenic hydrogen sulfide production by up to 92.4% at a concentration of 1.0 g/L .
Anticorrosive Properties
In addition to antibacterial effects, this compound has shown promising anticorrosive properties in environments where steel is exposed to microbial corrosion caused by SRB. The study indicated that these compounds could reduce corrosion rates significantly, achieving an anticorrosion rate of up to 70.6% .
Therapeutic Potential
Recent developments highlight the potential of imidazo[1,2-a]pyridine analogues in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds within this class have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some achieving minimal inhibitory concentrations (MIC) as low as 0.07 μM against MDR strains .
Table 2: Anti-TB Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | MIC (MDR-TB) μM | Cytotoxicity (IC50) μM |
|---|---|---|
| Compound A | 0.07 | >128 |
| Compound B | 0.14 | >128 |
| Compound C | ≤0.006 | >10 |
These findings suggest that derivatives of this compound class could serve as a basis for developing new anti-TB therapies .
Case Studies
A case study focusing on the application of these compounds in real-world settings showed that their use could effectively mitigate biofilm formation on metal surfaces exposed to corrosive environments caused by SRB. The study reported a marked decrease in biofilm density when treated with specific concentrations of the synthesized hydrobromide derivatives .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Halogenation : Brominated derivatives (e.g., 13c, 2d) exhibit higher molecular weights and distinct reactivity in electrophilic substitutions .
- Solubility : Hydrobromide salts (e.g., this compound) are more water-soluble than neutral analogs, facilitating catalytic and biological applications .
- Thermal Stability : Higher melting points (e.g., 215°C for compound 2d) correlate with crystallinity induced by electron-withdrawing groups like benzoyl .
Key Observations :
- Microwave Synthesis : Offers superior efficiency for halogenated derivatives compared to traditional bromination methods .
- Catalytic Performance : Homogeneous DHIP catalysts achieve high enantioselectivity (s = 20–85) in alcohol resolution, while heterogeneous COF analogs match homogeneous performance with added recyclability .
Key Observations :
- Antimicrobial Potency : Maleimide-derived DHIPs (e.g., 4d, 7b) outperform reference drugs against Candida albicans .
Preparation Methods
One-Pot Cyclocondensation of α-Bromoacetophenones and 2-Aminopyridine Derivatives
A widely adopted method involves the reaction of α-bromoacetophenones with 2-aminopyridine derivatives in ethanol under reflux. For instance, Demchenko et al. reported the synthesis of 1-benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide by refluxing 2-benzylaminopyridine and α-bromoacetophenone in ethyl acetate for 1 hour, achieving a 73% yield. The mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic α-carbon of the bromoacetophenone, followed by intramolecular cyclization (Figure 1).
Reaction Conditions:
-
Solvent: Ethyl acetate or ethanol
-
Temperature: Reflux (∼78°C for ethanol)
-
Time: 1–4 hours
This method is favored for its simplicity and minimal purification requirements.
Mechanochemical Synthesis via Solid-State Grinding
An alternative solvent-free approach involves grinding 2-bromo-1-(2-oxo-2-phenylethyl)pyridinium bromide with benzylamine. This exothermic reaction proceeds at room temperature over 24 hours, yielding 23% of the target compound. While less efficient than reflux methods, this strategy reduces solvent waste and is suitable for heat-sensitive substrates.
Key Parameters:
Acid-Catalyzed Cyclization of N-Substituted Amidines
A third route employs acid-catalyzed cyclization of N-substituted amidines. For example, treatment of 2-benzylaminopyridine with hydrobromic acid (HBr) under mild heating induces cyclization, forming the dihydroimidazo ring. This method is less commonly reported but offers modularity for introducing diverse substituents.
Optimization of Reaction Conditions
Solvent Effects on Reaction Efficiency
Ethanol and ethyl acetate are preferred solvents due to their polarity, which stabilizes ionic intermediates. Demchenko et al. observed a 50% yield reduction when switching to non-polar solvents like toluene, attributed to poor solubility of the hydrobromide salt.
Stoichiometric Considerations
A 1:1 molar ratio of 2-aminopyridine to α-bromoacetophenone is critical. Excess amine leads to side reactions, while excess bromoacetophenone increases byproduct formation.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of the hydrobromide salt exhibit distinct signals for the dihydroimidazo ring protons (δ 4.45–5.02 ppm) and aromatic protons (δ 6.96–8.49 ppm). The absence of peaks corresponding to starting materials confirms complete cyclization.
Elemental Analysis
Elemental composition is verified through carbon, hydrogen, and nitrogen (CHN) analysis. For C₂₀H₁₉BrN₂O, calculated values (N=7.30%, Br=20.8%) align closely with experimental results (N=7.53%, Br=20.5%).
Thin-Layer Chromatography (TLC)
TLC with silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) monitors reaction progress. Spots are visualized under UV light at 254 nm.
Comparative Analysis of Synthetic Methodologies
Key Findings:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dihydroimidazo[1,2-a]pyridine hydrobromide, and how do reaction conditions influence product yield?
- The compound can be synthesized via thermal decomposition of 3-chloroethyl-substituted imines under solvent-free conditions or in inert solvents. For example, heating 2-imino-3-(2-chloroethyl)benzimidazoline in toluene at 110°C yields the target compound through intramolecular alkylation and β-elimination . However, attempts using sulfuryl chloride and acetic anhydride led to inconsistent results, highlighting the sensitivity of the reaction to solvent choice and temperature .
Q. Which spectroscopic techniques are most effective for characterizing 2,3-dihydroimidazo[1,2-a]pyridine derivatives?
- Key methods include:
- 1H/13C NMR : To confirm hydrogen and carbon environments, such as distinguishing imidazoline ring protons (δ 3.5–5.0 ppm) and aromatic protons .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with precision (e.g., observed m/z 550.0816 vs. calculated 550.0978 for a brominated derivative) .
- IR Spectroscopy : Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and nitriles (C≡N at ~2200 cm⁻¹) .
Q. How do substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core affect physicochemical properties?
- Bromine or chlorine atoms at these positions enhance electrophilicity, facilitating nucleophilic substitutions. For instance, ethyl 3-bromo-5-chloro derivatives exhibit higher reactivity in Suzuki couplings compared to non-halogenated analogs . Hydrophilic groups (e.g., morpholine) improve solubility, critical for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselective catalytic activity of 2-phenyl-DHIP derivatives in kinetic resolutions?
- Chiral 2-phenyl-DHIP derivatives act as acyl transfer catalysts via a transition state where the catalyst’s phenyl group induces steric bias. For example, (R)-2-phenyl-6-(trifluoromethyl)-DHIP achieves selectivity factors (s) of 20–85 in resolving benzylic alcohols. The CF₃ group stabilizes the transition state through hydrophobic interactions .
Q. How can molecular docking guide the design of DHIP-based dual inhibitors targeting PI3K and HDAC?
- Docking studies (e.g., using Discovery Studio) reveal that the imidazoline core occupies the ATP-binding pocket of PI3K, forming hydrogen bonds with Val882. Simultaneously, hydroxamate moieties chelate zinc in HDAC’s active site. Modifications at the C5 position (e.g., pyrimidine vs. aryl amide) balance potency; pyrimidine derivatives show stronger PI3K inhibition due to Lys833 interactions .
Q. What strategies resolve contradictions in synthetic yields when using sulfuryl chloride/acetic anhydride mixtures?
- Contradictions arise from competing pathways: β-elimination dominates in polar solvents, while intramolecular cyclization is favored in non-polar media. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfuryl chloride to substrate) and reaction time (≤2 hours) minimizes side reactions . Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reproducibility and yield (up to 75%) by ensuring uniform heating .
Q. How does halogen substitution (Br/Cl) impact biological activity in imidazo[1,2-a]pyridine derivatives?
- Bromine enhances DNA intercalation (e.g., anti-cancer activity via Topoisomerase II inhibition), while chlorine improves metabolic stability. For example, ethyl 3-bromo-5-chloro derivatives show IC₅₀ values of <1 µM against K562 leukemia cells, compared to IC₅₀ >10 µM for non-halogenated analogs .
Q. What adsorption mechanisms explain the corrosion inhibition properties of DHIP derivatives on carbon steel?
- DHIP derivatives adsorb via physisorption, aligning with the Langmuir isotherm. The planar imidazoline ring facilitates π-orbital interactions with the metal surface, while bromine atoms enhance electron withdrawal, reducing oxidation rates in saline environments .
Methodological Recommendations
- Synthetic Optimization : Use microwave irradiation for faster, higher-yield reactions (e.g., 55–75% yield in 30–60 minutes) .
- Biological Assays : Prioritize compounds with dual halogen substitution (Br/Cl) for enhanced potency and pharmacokinetic profiles .
- Catalytic Studies : Employ chiral DHIP catalysts with electron-withdrawing groups (e.g., CF₃) to maximize enantioselectivity in acyl transfer reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
